1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide is a compound belonging to the class of fused pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is known for its potential as a scaffold in drug discovery, especially for anticancer agents .
Preparation Methods
The synthesis of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide typically involves aza-Wittig reactions. Iminophosphoranes react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives. The reaction is catalyzed by sodium ethoxide or potassium carbonate (K2CO3), and the products are confirmed using various spectroscopic methods .
Chemical Reactions Analysis
1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Scientific Research Applications
1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a scaffold for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including protein kinases.
Mechanism of Action
The mechanism of action of 1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide involves the inhibition of protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells. The molecular targets include various receptor tyrosine kinases, which are often overexpressed in cancer cells .
Comparison with Similar Compounds
1-1benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide is unique due to its fused benzofuro[3,2-d]pyrimidine core. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through kinase inhibition.
Pyrido[2,3-d]pyrimidine: Another kinase inhibitor with potential anticancer properties.
Quinazoline: Widely studied for its role in cancer therapy as a kinase inhibitor. The uniqueness of 1-benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide lies in its specific structure, which may offer different selectivity and potency profiles compared to these similar compounds.
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-17-10-8-16(9-11-17)26-23(28)15-5-4-12-27(13-15)22-21-20(24-14-25-22)18-6-2-3-7-19(18)30-21/h2-3,6-11,14-15H,4-5,12-13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSRNNZPCBNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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